In Vivo Signal-to-Noise Ratio Across Bacterial and Mammalian Systems
When applied as the active SHAPE reagent 2A3, (2-aminopyridin-3-yl)(1H-imidazol-1-yl)methanone delivers a substantially higher signal-to-noise ratio than the benchmark reagent NAI across all tested cell types. In E. coli, 2A3 achieved a signal-to-noise ratio of 3.47 versus 1.33 for NAI (2.6-fold improvement); in B. subtilis, 2.36 versus 1.56 (1.5-fold improvement); and in HEK293 mammalian cells, 3.01 versus 2.08 (1.4-fold improvement) [1]. This metric was calculated as the ratio of median SHAPE-MaP reactivity on rRNA loop regions versus paired stem regions, using experimentally validated reference structures.
| Evidence Dimension | Signal-to-noise ratio (loop median reactivity / stem median reactivity) in live cells |
|---|---|
| Target Compound Data | E. coli: 3.47; B. subtilis: 2.36; HEK293: 3.01 |
| Comparator Or Baseline | NAI (2-methylnicotinic acid imidazolide): E. coli: 1.33; B. subtilis: 1.56; HEK293: 2.08 |
| Quantified Difference | 2.6-fold (E. coli), 1.5-fold (B. subtilis), 1.4-fold (HEK293) higher for 2A3 |
| Conditions | Live E. coli, B. subtilis, and HEK293 cells; SHAPE-MaP mutational profiling with rRNA reference structures (E. coli 16S/23S, human ribosome crystal structures) |
Why This Matters
Higher signal-to-noise ratio directly translates to more reliable identification of single-stranded RNA regions in vivo, reducing false negatives in structural probing experiments that inform RNA-targeted drug discovery.
- [1] Marinus T, Fessler AB, Ogle CA, Incarnato D. A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy. Nucleic Acids Res. 2021;49(6):e34. doi:10.1093/nar/gkaa1255. View Source
